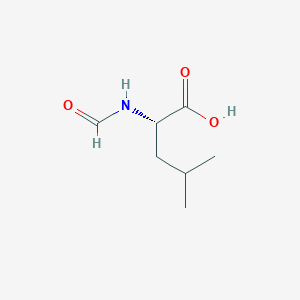
Leelamina
Descripción general
Descripción
Leelamine is a novel compound derived from the alkaloid leelamine A, which was first isolated from the marine sponge Leela sp. in 2012. Leelamine has been studied for its potential role in various biological processes and has been found to possess a wide range of effects.
Aplicaciones Científicas De Investigación
Tratamiento del cáncer: Cáncer de mama
Se ha identificado a la Leelamina como un posible regulador de la transición epitelial-mesenquimal (EMT) inducida por quimiocinas en las células de cáncer de mama . Suprime la expresión de CXCR7 y CXCR4, tanto a nivel de proteína como de ARN mensajero, e inhibe el proceso de EMT, el cual es crucial para la invasión y migración de las células cancerosas .
Acciones Antitumorales
Una revisión de las acciones antitumorales de la this compound destaca sus variadas aplicaciones en la investigación farmacológica. Afecta numerosos objetivos intracelulares y puede negar de forma eficaz el proceso oncogénico. La propiedad lisosomotropa de la this compound le permite acumularse en compartimentos ácidos como los lisosomas, lo que potencialmente obstaculiza la endocitosis .
Inhibición del crecimiento celular
En estudios con células de cáncer de mama MDA-MB-231, MCF-7 y SUM159, la this compound indujo la muerte celular del cáncer a través de un proceso apoptótico de forma dependiente de la dosis. Curiosamente, se descubrió que una línea celular epitelial mamaria normal (MCF-10A) era resistente a los efectos apoptóticos e inhibidores del crecimiento celular de la this compound .
Mecanismos Moleculares
Los mecanismos moleculares de la this compound incluyen la inhibición de las quinasas de la deshidrogenasa de piruvato (PDKs), que desempeñan un papel en el metabolismo del cáncer. Su efecto agonista en los receptores cannabinoides también contribuye a sus propiedades antitumorales .
Investigación Farmacológica
El impacto de la this compound en la investigación farmacológica se extiende a su posible uso como un nuevo agente que afecta el cáncer de mama. Puede inducir un desequilibrio de GSH/GSSG y aumentar la ROS, lo que lleva a una actividad antitumoral .
Modelos Preclínicos
Los modelos preclínicos han demostrado que la this compound provoca la muerte de las células cancerosas e inhibe el crecimiento de las células de cáncer de mama humano. Afecta la expresión de CXCR7 y CXCR4, los cuales son críticos para el crecimiento y propagación de las células cancerosas .
Orientación de la señalización de quimiocinas
Orientar el eje de señalización CXCR7/4 en las células de cáncer de mama con this compound no solo inhibe la invasión y migración de las células cancerosas, sino que también afecta JAK/STAT, el proceso de EMT y la producción de ROS .
Desequilibrio antioxidante y producción de ROS
La this compound puede inducir un desequilibrio en los niveles de antioxidantes, específicamente GSH/GSSG, y aumentar las especies reactivas de oxígeno (ROS), lo que resulta en una actividad antitumoral. Este enfoque se está explorando por su potencial terapéutico en el tratamiento del cáncer .
Mecanismo De Acción
Target of Action
Leelamine, a diterpene amine derived from the bark of pine trees , primarily targets the intracellular cholesterol transport system . It also has a weak affinity for the cannabinoid receptors CB1 and CB2 , and inhibits pyruvate dehydrogenase kinases (PDKs) .
Mode of Action
Leelamine possesses a strong lysosomotropic property , which enables its accumulation inside the acidic compartments within a cell, such as lysosomes . This accumulation leads to homeostatic imbalance in the lysosomal endosomal cell compartments that disrupts autophagic flux and intracellular cholesterol trafficking as well as receptor-mediated endocytosis . In silico studies suggest that active derivatives accumulating in lysosomes bind to NPC1, a protein responsible for cholesterol export from the lysosome, to inhibit its activity .
Biochemical Pathways
Leelamine affects multiple biochemical pathways. It inhibits the PI3K, MAPK, and STAT3 pathways , which are constitutively activated in 50% to 70% of melanomas . It also suppresses the expression of CXCR7 and CXCR4, both at the protein and mRNA levels .
Pharmacokinetics
It is known that leelamine is a weakly basic amine with lysosomotropic properties , which suggests that it can accumulate in acidic compartments within cells, such as lysosomes .
Result of Action
Leelamine provokes cancer cell death through an apoptotic process in a dose-dependent fashion . It stimulates both apoptosis and autophagy in cancer cells . The inhibition of intracellular cholesterol transport leads to a lack of availability for key processes required for the functioning of cancer cells . This results in the disruption of lysosomal cell compartments and the inhibition of autophagic flux .
Action Environment
It is known that leelamine’s mode of action is influenced by the acidic environment of lysosomes within cells , where it accumulates and disrupts intracellular cholesterol transport .
Safety and Hazards
Direcciones Futuras
Leelamine has been reported to possess significant inhibitory effects on proliferation and tumorigenesis . It has caught particular attention for its lysosomotropic property . The findings of these studies show the potential of leelamine to disrupt cholesterol homeostasis for the treatment of advanced-stage cancers .
Análisis Bioquímico
Biochemical Properties
Leelamine is a weakly basic amine with lysosomotropic properties, leading to its accumulation inside acidic organelles such as lysosomes . This accumulation leads to homeostatic imbalance in the lysosomal endosomal cell compartments that disrupts autophagic flux and intracellular cholesterol trafficking .
Cellular Effects
Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport . Early in the process, leelamine-mediated killing is a caspase-independent event triggered by cholesterol accumulation . Depletion of cholesterol using β-cyclodextrin treatment attenuates the cell death and restores the subcellular structures .
Molecular Mechanism
Leelamine disrupts autophagic flux and intracellular cholesterol trafficking as well as receptor-mediated endocytosis . It inhibits Akt, Erk, and Stat signaling, together with abnormal deregulation of receptor tyrosine kinases, caused by the inhibition of receptor-mediated endocytosis .
Temporal Effects in Laboratory Settings
It is known that leelamine disrupts lysosomal cell compartments, leading to the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures .
Dosage Effects in Animal Models
Its potent anticancer properties suggest that it may have significant effects at certain dosages .
Metabolic Pathways
It is known to disrupt intracellular cholesterol trafficking, suggesting that it may interact with enzymes or cofactors involved in cholesterol metabolism .
Transport and Distribution
Leelamine, being a weakly basic amine, accumulates inside acidic organelles such as lysosomes . This suggests that it may be transported and distributed within cells and tissues via lysosomal pathways .
Subcellular Localization
Leelamine accumulates inside acidic organelles such as lysosomes . This subcellular localization may affect its activity or function, particularly its ability to disrupt autophagic flux and intracellular cholesterol trafficking .
Propiedades
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041834 | |
| Record name | Dehydroabietylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Pale yellow viscous liquid; [HSDB] | |
| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroabietylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.5460 at 20 °C /technical grade/ | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000042 [mmHg], 4.2X10-6 mm Hg | |
| Record name | Dehydroabietylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4672 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/ | |
CAS RN |
1446-61-3, 99306-87-3 | |
| Record name | Dehydroabietylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroabietylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroabietylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33289O147P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
317.65 deg K | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















